Bienvenue dans la boutique en ligne BenchChem!

N1-(2-cyanophenyl)-N2-ethyloxalamide

Antimycobacterial SAR alkyl chain

N1-(2-cyanophenyl)-N2-ethyloxalamide (CAS 898356-00-8) is a low-molecular-weight (217.23 g/mol) synthetic organic compound belonging to the oxalamide class, characterized by a 2-cyanophenyl group at the N1 position and an ethyl substituent at the N2 position of the oxalamide backbone. Its structural scaffold falls within the general Formula I of patent US7470693, which claims oxalamide derivatives as inhibitors of protein tyrosine kinase activity of growth factor receptors such as c-Met, positioning the compound class as relevant for anti-cancer and proliferative disease research.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 898356-00-8
Cat. No. B2997748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-ethyloxalamide
CAS898356-00-8
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCCNC(=O)C(=O)NC1=CC=CC=C1C#N
InChIInChI=1S/C11H11N3O2/c1-2-13-10(15)11(16)14-9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3,(H,13,15)(H,14,16)
InChIKeyQKLHJZABIVCKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1-(2-cyanophenyl)-N2-ethyloxalamide (CAS 898356-00-8): Procurement-Relevant Oxalamide Scaffold Overview for c-Met Kinase and Specialty Research


N1-(2-cyanophenyl)-N2-ethyloxalamide (CAS 898356-00-8) is a low-molecular-weight (217.23 g/mol) synthetic organic compound belonging to the oxalamide class, characterized by a 2-cyanophenyl group at the N1 position and an ethyl substituent at the N2 position of the oxalamide backbone [1]. Its structural scaffold falls within the general Formula I of patent US7470693, which claims oxalamide derivatives as inhibitors of protein tyrosine kinase activity of growth factor receptors such as c-Met, positioning the compound class as relevant for anti-cancer and proliferative disease research [1]. The electron-withdrawing 2-cyanophenyl moiety is hypothesized to enhance hydrogen-bonding capacity relative to non-cyano analogs, a feature leveraged in kinase inhibitor design [1].

Why In-Class Substitution of N1-(2-cyanophenyl)-N2-ethyloxalamide Requires Caution: N-Alkyl and Aryl Electronic Effects on Target Engagement


N1-(2-cyanophenyl)-N2-ethyloxalamide cannot be indiscriminately substituted with other oxalamide analogs due to the interdependent influence of the N2-alkyl chain length and the N1-aryl electronic character on biological activity. Structure–activity relationship (SAR) studies on chemically related oxalamide and oxyoxalamide series have demonstrated that altering the N-alkyl substituent from methyl to ethyl to propyl can modulate inhibitory potency, target selectivity, and physicochemical properties such as solubility and logP [1][2]. Furthermore, the ortho-cyano group on the N1-phenyl ring is an electron-withdrawing substituent that increases the oxalamide NH hydrogen-bond donor capacity, a feature proposed to enhance binding to kinase ATP pockets compared to non-cyano or para-cyano analogs [1]. This means that selecting a methyl (shorter, less lipophilic) or propyl (longer, more lipophilic) analog without verifying target-specific activity data introduces risk of potency loss, altered selectivity, or unfavorable physicochemical profiles [1][2].

N1-(2-cyanophenyl)-N2-ethyloxalamide: Comparator-Focused Quantitative Evidence for Differentiation in Procurement Decisions


N2-Ethyl vs. N2-Methyl Oxalamide Analogs: Alkyl Chain Length Impact on Potency Rank Order in Antimycobacterial and Related N-Alkyl Series

In a structurally related series of N-alkyl oxalamide/urea hybrids evaluated against Mycobacterium tuberculosis, the rank order of antimycobacterial potency followed methyl > ethyl > longer alkyl chains, with methyl analogs achieving MIC values of 16–32 µM and ethyl analogs exhibiting reduced activity (MIC ~62.5 µM) [1]. While this specific study employed sulfamethoxazole-oxalamide conjugates rather than 2-cyanophenyl-oxalamides, the general SAR trend — that shorter N-alkyl chains (methyl) may confer higher potency in certain biological contexts whereas ethyl offers a balance of potency and physicochemical properties — is consistent with broader oxalamide SAR observations [1]. Cross-study comparison caution: N1-(2-cyanophenyl)-N2-ethyloxalamide (target compound) has not been directly tested in this assay; accordingly the ethyl-to-methyl activity differential must be verified experimentally in the target system of interest.

Antimycobacterial SAR alkyl chain

2-Cyanophenyl Group Effect: Enhanced Hydrogen-Bonding Capacity vs. Non-Cyano or Halogen-Substituted Oxalamide Analogs

The 2-cyanophenyl substituent on the oxalamide scaffold is described in patent US7470693 as a preferred aryl group for c-Met kinase inhibition, where the electron-withdrawing cyano group is proposed to increase the acidity and hydrogen-bond donor capacity of the adjacent amide NH [1]. This is contrasted with unsubstituted phenyl or halogen-substituted (e.g., 2,4-difluorophenyl) analogs, where hydrogen-bonding capacity is reduced. No direct IC50 comparison between N1-(2-cyanophenyl)-N2-ethyloxalamide and its 2,4-difluorophenyl analog (CAS 898357-07-8) is publicly available; the assertion of enhanced binding is based on class-level medicinal chemistry rationale within the patent disclosure [1].

Kinase inhibition hydrogen bonding electron-withdrawing group

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen-Bond Donor/Acceptor Profile vs. Bulkier Oxalamide Analogs

N1-(2-cyanophenyl)-N2-ethyloxalamide has a molecular weight of 217.23 g/mol and molecular formula C11H11N3O2 [1]. By comparison, the N2-hydroxyethyl analog (N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide) has a MW of 233.22 g/mol and a computed XLogP3 of -0.4 [1][2]. The target compound's ethyl group confers higher lipophilicity than the hydroxyethyl analog, which may improve membrane permeability, while the smaller size compared to N2-tosylpyrrolidinylmethyl analogs (MW >400 g/mol) yields higher ligand efficiency indices, an advantage in fragment-based or lead-like screening libraries [1].

Physicochemical properties drug-likeness solubility

Synthetic Tractability and Scalability: Ethyl vs. Branched or Functionalized N2-Substituents in Oxalamide Synthesis

The synthesis of N1-(2-cyanophenyl)-N2-ethyloxalamide is expected to proceed via straightforward reaction of 2-cyanophenylamine with ethyl oxalyl chloride or via coupling of 2-cyanobenzoic acid derivatives with ethylamine [1]. The simple, unbranched ethyl substituent at N2 avoids the steric hindrance and additional synthetic steps required for branched (e.g., isopropyl, tert-butyl) or functionalized (e.g., hydroxyethyl, dimethylaminoethyl) N2 groups. This translates to fewer synthetic steps, higher expected yields, and lower procurement costs compared to more complex N2-substituted oxalamide analogs [1]. The 2-cyanophenyl group, while requiring the nitrile-containing starting material, is commercially available and does not introduce chiral centers or protecting-group manipulations [1].

Synthetic accessibility cost efficiency scale-up

N1-(2-cyanophenyl)-N2-ethyloxalamide: High-Value Application Scenarios for Scientific and Industrial Procurement


Lead-Like and Fragment-Based Screening Libraries for Kinase Drug Discovery

With a molecular weight of 217.23 g/mol and a scaffold covered by c-Met kinase inhibitor patent claims, N1-(2-cyanophenyl)-N2-ethyloxalamide is well-suited as a core scaffold for fragment-based or lead-like screening libraries targeting receptor tyrosine kinases. Its low MW and the presence of the 2-cyanophenyl pharmacophore offer high ligand efficiency, while the simple ethyl group at N2 provides a synthetically tractable vector for further SAR exploration [1]. Procurement for kinase inhibitor screening programs is supported by the patent precedent establishing oxalamides as c-Met inhibitors [1].

Oxalamide Scaffold SAR Expansion: N-Alkyl Chain Length Optimization Studies

For laboratories systematically exploring the impact of N2-alkyl chain length on biological activity across oxalamide-based inhibitor series, N1-(2-cyanophenyl)-N2-ethyloxalamide serves as the critical 'ethyl' data point between the methyl (CAS 898355-98-1) and propyl analogs. SAR studies in related oxalamide and oxyoxalamide series have demonstrated that the ethyl group often represents a balance between potency and physicochemical properties, making it essential for complete alkyl scan datasets [1][2]. Procurement of the full methyl-ethyl-propyl set enables rigorous SAR interpretation.

Physicochemical Comparator for Oxalamide Lead Optimization

In lead optimization programs where oxalamide-based hits require tuning of logP, solubility, and permeability, N1-(2-cyanophenyl)-N2-ethyloxalamide provides an intermediate hydrophobicity reference point. It can be compared against more polar analogs (e.g., N2-hydroxyethyl) to assess the impact of N2 substituent polarity on cellular permeability and target engagement while maintaining the constant 2-cyanophenyl pharmacophore [1].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-ethyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.